REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[c:5]([Cl:16])[cH:6][c:7](-[n:10]2[n:11][c:12]([CH3:15])[cH:13][cH:14]2)[cH:8][cH:9]1)=[O:17].[Li+:18].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[OH-:19]>>[O:2]=[C:3]([c:4]1[c:5]([Cl:16])[cH:6][c:7](-[n:10]2[n:11][c:12]([CH3:15])[cH:13][cH:14]2)[cH:8][cH:9]1)[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-n2ccc(C)n2)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccn(-c2ccc(C(=O)O)c(Cl)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |